molecular formula C17H19FN8 B2856787 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine CAS No. 2199088-19-0

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine

Cat. No.: B2856787
CAS No.: 2199088-19-0
M. Wt: 354.393
InChI Key: LZVKZWBGXQIMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a cyclobutyl group and at position 6 with an azetidin-3-yl moiety. The azetidine ring is further functionalized with a 5-fluoro-N-methylpyrimidin-2-amine group.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-24(17-19-7-12(18)8-20-17)13-9-25(10-13)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-8,11,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVKZWBGXQIMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structure-activity relationships, synthesis, and relevant case studies.

Compound Overview

The compound is characterized by a unique molecular structure comprising multiple heterocycles, specifically a triazolo-pyridazine core fused with an azetidine ring. Its molecular formula is C17H19FN8C_{17}H_{19}FN_8 with a molecular weight of approximately 354.385 Da. It presents as a pale yellow solid with a melting point of 188–189 °C.

Structural Features

FeatureDescription
Core Structure Fused triazolo[4,3-b]pyridazine
Functional Groups Fluoro group, methyl group
Molecular Weight 354.385 g/mol
Melting Point 188–189 °C

Anticancer Properties

Research indicates that compounds derived from the triazolo-pyridazine scaffold exhibit diverse anticancer activities. The compound has been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects. For instance, studies have shown that similar compounds can inhibit growth in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial potential of related compounds. The minimum inhibitory concentration (MIC) values were determined against several bacterial and fungal strains. Compounds with similar structural features have shown varying degrees of activity compared to conventional antibiotics like ciprofloxacin and ketoconazole .

Case Studies

  • Antiproliferative Activity : A study involving Mannich bases highlighted their potential as anticancer agents. The compound was tested against multiple cancer cell lines and showed significant inhibition of cell growth, suggesting its utility in cancer therapy .
  • Antimicrobial Testing : A comparative analysis of this compound revealed that it exhibited comparable or enhanced activity against specific pathogens when compared to established drugs .

The synthesis of this compound typically involves multi-step reactions that require precise control of reaction conditions to optimize yield and purity. The synthetic pathways often include:

  • Formation of the Triazolo-Pyridazine Core : Utilizing cyclization reactions to construct the fused ring system.
  • Introduction of Functional Groups : Employing various reagents to introduce the fluoro and methyl groups at specific positions on the pyrimidine ring.

The mechanism of action is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Core Structure Variations

  • Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from imidazo[1,2-b]pyridazine derivatives (e.g., compound 38 in ), which lack the triazole ring fusion. The triazole moiety may enhance hydrogen-bonding interactions with biological targets compared to imidazole analogs .
  • Compound 3 () : Features a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine core with a 4-chlorophenethyl substituent. The absence of a cyclobutyl group and azetidine ring reduces conformational rigidity compared to the target compound .
  • Compound 18 () : Contains a 4-methoxybenzyl group at the 8-position and a methyl group at the 6-position. The methoxy group may improve solubility but reduce metabolic stability relative to the target compound’s fluorine substituent .

Substituent Effects

Compound Core Structure Key Substituents Potential Impact
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Cyclobutyl, 6-azetidin-3-yl (5-fluoro-N-methylpyrimidin-2-amine) Enhanced target selectivity due to azetidine’s constrained geometry; fluorine improves metabolic stability.
Compound 38 () Imidazo[1,2-b]pyridazine 3-(6-Aminopyridin-3-yl), trans-4-(pyrrolidin-1-yl)cyclohexyl Bulkier substituents may hinder membrane permeability; imidazole core lacks triazole’s H-bond capacity.
Compound 3 () [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, 8-(4-chlorophenethyl) Chlorine enhances lipophilicity but may increase toxicity risks; methyl group limits steric effects.
Compound 18 () [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, 8-(4-methoxybenzyl) Methoxy group improves solubility but may reduce stability via oxidative metabolism.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Pd-based catalysts for cross-coupling steps to improve regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature Control : Lower temperatures (≤60°C) reduce side reactions during sensitive steps.

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization
CyclizationAcetyl acetone, EtOH, 80°C70–80% with 12-hour reflux
Azetidine couplingK2CO3, DMF, 50°C65% yield via slow addition
PurificationSilica gel (EtOAc/hexane)Purity >95% (HPLC)

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., cyclobutyl vs. fluoropyrimidine groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 350.4 g/mol) .
  • HPLC : Quantifies purity (>95%) and detects trace intermediates .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities in azetidine rings .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:
SAR Design Principles :

Core Modifications : Vary the triazolo-pyridazine scaffold (e.g., cyclobutyl vs. cyclopropyl) to assess kinase selectivity .

Substituent Effects : Test fluoropyrimidine vs. methoxy/methyl analogs for metabolic stability .

Bioisosteric Replacement : Replace azetidine with pyrrolidine to improve solubility without losing target binding .

Q. Methodological Tools :

  • High-Throughput Screening : IC50 profiling against kinase panels (e.g., c-Met, Pim-1) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to guide synthesis .

Q. Table 2: SAR Parameters for Antitumor Activity

ModificationBiological ImpactAssay Model
Cyclobutyl → CyclopropylReduced c-Met inhibition (IC50 ↑ 2.5×)A549 lung cancer cells
5-Fluoro → 5-MethoxyImproved oral bioavailability (AUC ↑ 40%)Rat pharmacokinetics

Advanced: How does dual inhibition of c-Met and Pim-1 kinases influence mechanistic study design?

Answer:
Experimental Considerations :

  • Kinase Selectivity Panels : Use broad-spectrum kinase assays (e.g., KinomeScan) to rule off-target effects .
  • siRNA Knockdown : Validate target dependency by silencing c-Met/Pim-1 in resistant cell lines .
  • In Vivo Models : Test efficacy in xenografts with c-Met amplification (e.g., MNK-45 gastric tumors) .

Q. Data Interpretation :

  • Synergistic Effects : Dual inhibition may require lower doses for efficacy, reducing toxicity.
  • Resistance Mechanisms : Monitor for mutations in kinase domains via sequencing .

Advanced: How should researchers address contradictions in biological assay data (e.g., IC50 variability)?

Answer:
Root Causes :

  • Assay Conditions : Variability in ATP concentrations (10 μM vs. 1 mM) alters IC50 values .
  • Cell Line Heterogeneity : c-Met expression levels differ across models (e.g., HGF-dependent vs. independent lines) .

Q. Resolution Strategies :

Orthogonal Assays : Confirm activity using surface plasmon resonance (SPR) for binding kinetics .

Standardized Protocols : Adopt CLIA-certified assays with fixed ATP levels (1 mM) .

Impurity Analysis : Verify compound purity via HPLC to exclude batch-to-batch variability .

Q. Table 3: Case Study – IC50 Discrepancies

StudyIC50 (c-Met)Assay ConditionsResolution
A12 nM1 mM ATP, H1993 cellsValidated
B85 nM10 μM ATP, A549 cellsAdjusted ATP to 1 mM → IC50 = 15 nM

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Toxicity Data : Limited in vivo data; assume acute toxicity (LD50 < 100 mg/kg in rodents) .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Incinerate via EPA-approved methods for halogenated organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.